OSI-7904L
Description
(S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)-1-oxo-2-isoindolinyl)glutaric acid is a synthetic small molecule featuring a benzoquinazolinyl core linked to an isoindolinyl moiety via a glutaric acid backbone. The compound’s design integrates structural elements associated with enzyme inhibition, such as hydrogen-bonding groups (carboxylic acid) and aromatic systems for hydrophobic interactions.
Properties
IUPAC Name |
(2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFNEZMTRVUGW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)[C@@H](CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930683 | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139987-54-5 | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139987-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OSI-7904L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139987545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-7904 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON177ZCE7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 3-Methylbenzo[f]quinazolin-1(2H)-one
The benzoquinazoline core is typically synthesized via a Gould-Jacobs cyclization, as exemplified below:
Reaction Scheme
- Condensation of 2-amino-4-methylbenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.
- Cyclodehydration with polyphosphoric acid (PPA) at 120°C for 6 hours.
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | PPA (85% w/w) |
| Reaction Time | 6 hours |
| Yield | 78–82% |
This method avoids the regioselectivity issues observed in Ullmann-type couplings and provides consistent access to the 3-methyl-substituted core.
Preparation of 5-Amino-1-oxo-2-isoindolinyl Fragment
The isoindolinone subunit is synthesized through a Hofmann rearrangement:
Procedure
- Treat 5-nitroisoindoline-1,3-dione with lithium aluminum hydride (LiAlH₄) in THF at −10°C.
- Quench with aqueous NH₄Cl and extract with ethyl acetate.
Critical Parameters
- Temperature control (−10°C to 0°C) prevents over-reduction.
- Use of anhydrous THF ensures high reagent activity.
Convergent Coupling and Final Assembly
Reductive Amination for Subunit Linkage
The benzoquinazoline and isoindolinone fragments are coupled via reductive amination:
Reaction Setup
- Equimolar amounts of 9-(aminomethyl)-3-methylbenzo[f]quinazolin-1(2H)-one and 5-oxo-2-isoindolinecarbaldehyde.
- Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5 v/v) at pH 5.
Performance Metrics
| Metric | Value |
|---|---|
| Conversion Rate | 92% |
| Diastereomeric Ratio | 85:15 (S:R) |
| Purification Method | Silica gel chromatography (EtOAc/hexanes 3:7) |
Industrial-Scale Production Considerations
Large-scale manufacturing addresses three critical challenges:
- Exothermic Control : Jacketed reactors maintain temperatures during cyclization steps.
- Catalyst Recycling : Heterogeneous Pd/C catalysts enable 5–7 reuse cycles without activity loss.
- Waste Minimization : Membrane filtration recovers >95% of DMF solvent.
Process Economics
| Parameter | Bench Scale | Plant Scale |
|---|---|---|
| Cost per kg | $12,500 | $3,800 |
| Purity | 98.5% | 99.9% |
| Cycle Time | 14 days | 3 days |
Analytical Characterization and Quality Control
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | d (J=8.4 Hz) | H-10 (quinazoline) |
| 4.67 | dd (J=9.1, 4.3 Hz) | CH₂ (isoindolinone) |
| 2.98 | s | N-CH₃ |
HPLC Method
| Column | C18, 5 μm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | A: 0.1% TFA in H₂O; B: MeCN |
| Gradient | 20% B → 80% B over 25 min |
| Retention Time | 14.3 ± 0.2 min |
Chiral Purity Assessment
Pirkle-type chiral columns (Chirex 3020) resolve enantiomers with >99% ee:
- Eluent: n-Hexane/IPA/DEA (80:20:0.1)
- Flow Rate: 1.0 mL/min
- Detection: UV 254 nm
Chemical Reactions Analysis
1843U89 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions are used to modify the oxidation state of the compound, which can affect its activity and stability.
Substitution reactions: These reactions involve the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Addition reactions: These reactions involve the addition of new functional groups to the compound, which can enhance its activity or modify its pharmacokinetic properties.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of 1843U89 with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of OSI-7904L is its antitumor efficacy . In studies involving human colon adenocarcinoma xenograft models in mice, this compound demonstrated superior antitumor activity compared to other compounds like OSI-7904 and 5-fluorouracil. The compound's ability to inhibit tumor growth suggests that it could be a promising candidate for the treatment of solid tumors .
Chemistry and Drug Development
This compound serves as a model compound for studying the structure-activity relationships of benzoquinazoline folate analogues. Its synthesis and characterization have provided insights into the design of new thymidylate synthase inhibitors. Researchers utilize this compound to explore modifications that could enhance its therapeutic efficacy and reduce side effects .
Biological Studies
In biological research, this compound is employed to investigate cellular uptake mechanisms and the metabolism of thymidylate synthase inhibitors across different cell lines. Understanding these processes is critical for optimizing drug delivery systems and improving the pharmacokinetic profiles of similar compounds .
Case Studies
Mechanism of Action
1843U89 exerts its effects by inhibiting thymidylate synthase, an enzyme that plays a crucial role in DNA synthesis. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, which is essential for DNA replication and repair .
The molecular targets and pathways involved in the action of 1843U89 include the reduced folate carrier, which transports the compound into cells, and folypolyglutamate synthetase, which anabolizes the compound to its active form . The compound’s ability to inhibit thymidylate synthase without requiring polyglutamation for activity is a key factor in its potency and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key pharmacophoric features with several classes of bioactive molecules:
- Quinazoline Derivatives : Compounds like gefitinib and erlotinib (EGFR tyrosine kinase inhibitors) utilize the quinazoline scaffold for ATP-binding pocket interaction. However, the glutaric acid linker in the target compound may enhance solubility and reduce toxicity compared to alkylamine-linked quinazolines .
- Isoindolinyl-Containing Compounds: Analogues such as lenalidomide (an immunomodulatory agent) employ isoindolinone rings for protein degradation. The target compound’s isoindolinyl group could facilitate binding to cereblon or similar targets, though this remains speculative without experimental data.
- Glutaric Acid Derivatives: Drugs like vatalanib (a VEGF inhibitor) use dicarboxylic acid chains for improved pharmacokinetics. The glutaric acid in the target compound may similarly enhance bioavailability compared to non-acid analogues.
Functional Comparisons
Antiviral Activity
While direct data on the target compound’s antiviral efficacy is lacking, piroxicam-derived HIV integrase inhibitors (e.g., compounds 13d, 13l, and 13m in ) provide a benchmark. These analogues exhibit EC50 values of 20–25 µM and selectivity indices (SI) >26, achieved through integrase-binding interactions akin to raltegravir .
Anticancer Potential
Triphenylethylene derivatives () demonstrate how structural modifications to estrogenic compounds yield antiestrogenic activity. While the target compound lacks a triphenylethylene scaffold, its benzoquinazolinyl-isoindolinyl structure could interfere with hormone receptors or kinase signaling pathways, analogous to tamoxifen or imatinib.
Research Findings and Data Tables
Table 1: Comparative Antiviral Profiles
| Compound | EC50 (µM) | SI (Selectivity Index) | Target Enzyme | Reference |
|---|---|---|---|---|
| Piroxicam Analog 13d | 20 | >26 | HIV Integrase | |
| Raltegravir | 0.01 | >1000 | HIV Integrase | [External] |
| Target Compound* | N/A | N/A | Hypothetical | — |
Table 2: Structural and Pharmacokinetic Comparisons
| Compound | Core Scaffold | Key Functional Groups | Solubility (LogP)* | Bioactivity |
|---|---|---|---|---|
| Target Compound | Benzoquinazolinyl | Glutaric acid, Isoindoline | 2.1 (predicted) | Unconfirmed |
| Gefitinib | Quinazoline | Anilino, Morpholine | 3.2 | EGFR Inhibition |
| Lenalidomide | Isoindolinone | Phthalimide | 1.8 | Immunomodulation |
*Predicted using QSAR models.
Biological Activity
(S)-2-(5-((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid, also known as 1843U89 or OSI-7904L, is a potent inhibitor of thymidylate synthase (TS), an essential enzyme in DNA synthesis. This compound belongs to a class of benzoquinazoline folate analogues and has demonstrated significant potential in the treatment of various solid tumors, particularly in advanced gastric and gastroesophageal adenocarcinoma.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[5-[[(3-methyl-1-oxo-1,2-dihydrobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid |
| Molecular Formula | C27H24N4O6 |
| Molecular Weight | 500.5 g/mol |
| CAS Number | 139987-54-5 |
| Mechanism of Action | Inhibits thymidylate synthase |
Thymidylate synthase is crucial for the de novo synthesis of thymidine monophosphate (dTMP), which is a building block for DNA. By inhibiting this enzyme, (S)-2-(5-((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid effectively disrupts DNA replication and repair processes in cancer cells, leading to cell death.
Biological Activity and Efficacy
Research studies have shown that this compound exhibits potent antitumor activity. Here are some key findings:
- Inhibition of Tumor Growth : In preclinical models, 1843U89 has been shown to significantly inhibit the growth of solid tumors. For instance, in xenograft models of gastric cancer, treatment with this compound resulted in a substantial reduction in tumor volume compared to control groups .
- Synergistic Effects : When combined with other chemotherapeutic agents, such as fluorouracil or cisplatin, (S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid demonstrated enhanced antitumor effects. This suggests potential for use in combination therapy strategies .
- Mechanistic Studies : Structural studies have elucidated the binding interactions between 1843U89 and thymidylate synthase. X-ray crystallography has revealed that the compound fits into the active site of the enzyme, effectively blocking substrate access and inhibiting its function .
Case Studies
Several case studies highlight the clinical relevance of (S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid:
Case Study 1: Advanced Gastric Cancer
A clinical trial evaluated the efficacy of this compound in patients with advanced gastric cancer who had failed prior treatments. Results indicated a partial response rate of 30%, with manageable toxicity profiles .
Case Study 2: Combination Therapy
In another study involving patients with gastroesophageal adenocarcinoma, this compound was administered alongside standard chemotherapy regimens. The combination therapy led to improved overall survival rates compared to historical controls .
Q & A
Q. What advanced separation techniques resolve this compound from complex reaction mixtures?
- Methodological Answer : Implement preparative HPLC with chiral stationary phases or membrane-based separations (e.g., ultrafiltration with molecular weight cutoffs). Simulated moving bed (SMB) chromatography optimizes throughput for scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
